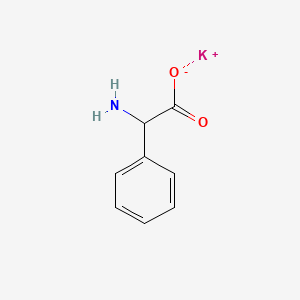
Potassium phenylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium phenylglycine is a non-proteinogenic amino acid derivative that has garnered interest due to its unique structural properties and potential applications in various fields. It is a potassium salt of phenylglycine, which is an aromatic amino acid. This compound is known for its role in the synthesis of β-lactam antibiotics and other pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium phenylglycine can be synthesized through several methods. One common approach is the Strecker synthesis, which involves the reaction of benzaldehyde, cyanide, and ammonia to form racemic phenylglycinonitrile. This intermediate is then converted to phenylglycine using nitrilase enzymes under mildly alkaline conditions (pH 9.5) . Another method involves the biosynthesis of phenylglycine from benzoylformic acid using engineered Escherichia coli strains that co-express leucine dehydrogenase and formate dehydrogenase .
Industrial Production Methods
Industrial production of this compound often involves whole-cell catalysis with co-expression of multiple enzymes in a single host. This method is cost-effective and allows for the efficient production of enantiomerically pure phenylglycine . The process typically includes the optimization of reaction conditions such as pH, temperature, and enzyme ratios to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium phenylglycine undergoes various chemical reactions, including:
Oxidation: Phenylglycine can be oxidized to form phenylglyoxylic acid.
Reduction: Reduction of phenylglycine can yield phenylalanine.
Substitution: Phenylglycine can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Phenylglyoxylic acid.
Reduction: Phenylalanine.
Substitution: Various phenylglycine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Potassium phenylglycine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of β-lactam antibiotics and other pharmaceuticals.
Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in antitumor and neuropathic drug synthesis.
Industry: Utilized in the production of chiral intermediates and as a precursor for various chemical compounds.
Wirkmechanismus
The mechanism of action of potassium phenylglycine involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for nitrilase enzymes, which catalyze the hydrolysis of phenylglycinonitrile to phenylglycine . This compound also interacts with various metabolic pathways, influencing the synthesis of important biomolecules .
Vergleich Mit ähnlichen Verbindungen
Potassium phenylglycine can be compared with other similar compounds such as:
Phenylglycine: The parent compound, which lacks the potassium ion.
4-Hydroxyphenylglycine: A hydroxylated derivative with different chemical properties and applications.
3,5-Dihydroxyphenylglycine: Another hydroxylated derivative with unique structural and functional characteristics.
This compound is unique due to its potassium salt form, which enhances its solubility and reactivity in various chemical and biological processes .
Eigenschaften
CAS-Nummer |
41407-89-0 |
|---|---|
Molekularformel |
C8H8KNO2 |
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
potassium;2-amino-2-phenylacetate |
InChI |
InChI=1S/C8H9NO2.K/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
JGIMWXQBJDCZAR-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])N.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















